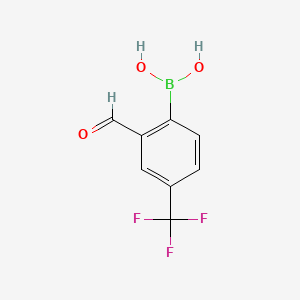

2-FORMYL-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID

Übersicht

Beschreibung

2-Formyl-4-(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C8H6BF3O3 and a molecular weight of 217.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyl group and a trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

2-Formyl-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is crucial in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and bioavailability may be influenced by temperature and atmospheric conditions.

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of carbon-carbon bonds . These bonds are fundamental in organic synthesis and are used in the creation of a wide variety of complex organic compounds .

Action Environment

Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability . For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-(trifluoromethyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Formyl-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products:

Oxidation: (2-Carboxy-4-(trifluoromethyl)phenyl)boronic acid.

Reduction: (2-Hydroxymethyl-4-(trifluoromethyl)phenyl)boronic acid.

Substitution: Various aryl or heteroaryl derivatives depending on the coupling partner.

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

Comparison: 2-Formyl-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs . The trifluoromethyl group increases the acidity of the boronic acid, enhancing its ability to form boronate esters and interact with biological targets .

Biologische Aktivität

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's synthesis, properties, and biological activities, supported by empirical data and case studies.

The molecular formula of this compound is C8H6B F3O2. Its unique trifluoromethyl group enhances its reactivity and solubility in various solvents, making it a valuable compound in synthetic chemistry and biological research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-trifluoromethylphenylboronic acid with suitable aldehydes under controlled conditions. The process can be optimized using various catalysts to improve yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against several microorganisms. Key findings include:

- Bacterial Activity : The compound shows significant inhibitory effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antibiotics like AN2690 (Tavaborole) .

- Fungal Activity : It also displays antifungal properties against Candida albicans and Aspergillus niger, with complete inhibition observed at higher concentrations (100 µg) .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 5.67 | Moderate |

| Bacillus cereus | 5.67 | Moderate |

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

The antimicrobial mechanism of action is believed to involve the formation of spiroboronate complexes with diols present in microbial cells, which disrupts essential cellular processes. This interaction is facilitated by the high acidity of the compound, enhancing its binding affinity to target sites .

Case Studies

- In Vitro Studies : A study utilized agar diffusion methods to assess the antimicrobial efficacy of this compound. Results indicated that at a concentration of 100 µg, the compound completely inhibited the growth of Candida albicans and Aspergillus niger, showcasing its potential as a therapeutic agent against fungal infections .

- Comparative Analysis : In comparison to other phenylboronic acids, this compound exhibited superior activity against Bacillus cereus, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing biological activity .

Eigenschaften

IUPAC Name |

[2-formyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMALWAHKGBEGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681578 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-35-3 | |

| Record name | [2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.